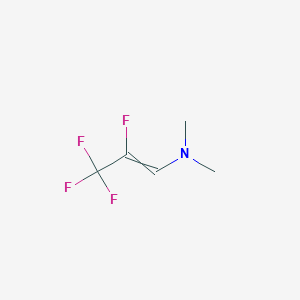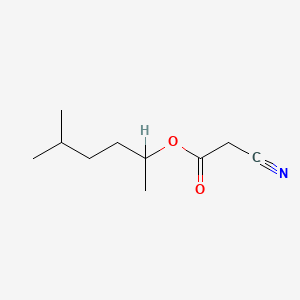
2-Hexanol, 5-methyl-, cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanol, 5-methyl-, cyanoacetate is an organic compound that belongs to the class of alcohols and esters It is characterized by the presence of a hydroxyl group (-OH) attached to a hexane chain with a methyl group at the fifth position and a cyanoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanol, 5-methyl-, cyanoacetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of methyl cyanoacetate with substituted amines under solvent-free conditions at room temperature or with heating . Another method involves the Knövenagel condensation of methyl cyanoacetate with aromatic aldehydes, catalyzed by calcite or fluorite .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hexanol, 5-methyl-, cyanoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Hexanol, 5-methyl-, cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexanol, 5-methyl-, cyanoacetate involves its functional groups. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The cyano group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Hexanol: Lacks the cyanoacetate group, making it less reactive in certain synthetic applications.
5-Methyl-2-hexanol: Similar structure but without the cyano group, affecting its reactivity and applications.
Methyl cyanoacetate: Contains the cyanoacetate group but lacks the hexanol backbone, making it a simpler molecule.
Uniqueness
2-Hexanol, 5-methyl-, cyanoacetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
52688-06-9 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-methylhexan-2-yl 2-cyanoacetate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)4-5-9(3)13-10(12)6-7-11/h8-9H,4-6H2,1-3H3 |
InChI Key |
KCAOOFPHJBQDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)OC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






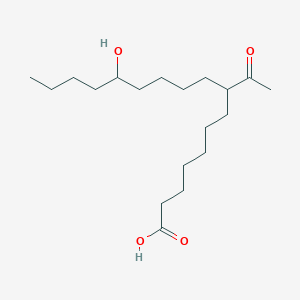
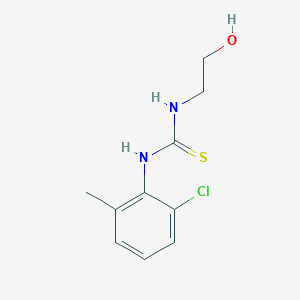
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)

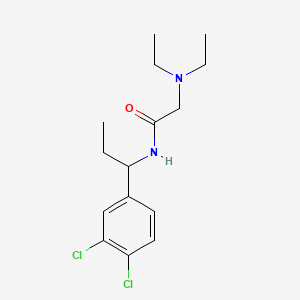
![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)
![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)

